molecular formula C12H14O2 B6257291 2,2-dimethyl-1-phenylbutane-1,3-dione CAS No. 3815-34-7

2,2-dimethyl-1-phenylbutane-1,3-dione

Cat. No.: B6257291
CAS No.: 3815-34-7
M. Wt: 190.24 g/mol
InChI Key: VDOZYMKQPNCNHO-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-phenylbutane-1,3-dione: is an organic compound with the molecular formula C12H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes a phenyl group attached to a butane backbone with two methyl groups at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-1-phenylbutane-1,3-dione typically involves the Claisen condensation reaction. This reaction occurs between acetophenone and isobutyric acid in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

    Claisen Condensation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2-dimethyl-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction of the diketone can yield alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation:

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Acidic or basic medium.

      Products: Carboxylic acids.

  • Reduction:

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Anhydrous conditions.

      Products: Alcohols.

  • Substitution:

      Reagents: Halogens or nitrating agents.

      Conditions: Presence of a catalyst such as iron(III) chloride.

      Products: Substituted phenyl derivatives.

Scientific Research Applications

2,2-dimethyl-1-phenylbutane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-phenylbutane-1,3-dione involves its interaction with various molecular targets. The diketone functional groups can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

    1-phenyl-1,3-butanedione: Similar structure but lacks the two methyl groups at the second carbon position.

    2,2-dimethyl-1,3-propanedione: Similar structure but lacks the phenyl group.

Uniqueness: 2,2-dimethyl-1-phenylbutane-1,3-dione is unique due to the presence of both the phenyl group and the two methyl groups at the second carbon position. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

3815-34-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,2-dimethyl-1-phenylbutane-1,3-dione

InChI

InChI=1S/C12H14O2/c1-9(13)12(2,3)11(14)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

VDOZYMKQPNCNHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C(=O)C1=CC=CC=C1

Purity

95

Origin of Product

United States

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